1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c12-8-3-6-15(7-4-8)11-14-9-2-1-5-13-10(9)16-11/h1-2,5,8H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYXXORJMTSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity. The compound binds to the kinase through key hydrogen bonds interaction. This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value.
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway. This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the inhibition of cancer cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This compound has been shown to exhibit potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, with a nanomolar IC50 value. The interaction between this compound and PI3K involves the formation of key hydrogen bonds, which stabilize the binding of the compound to the kinase. Additionally, the sulfonamide functionality of the compound enhances its inhibitory potency by facilitating stronger charged interactions with the enzyme.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K pathway. The inhibition of PI3K by this compound leads to a reduction in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn affects downstream signaling molecules such as Akt and mTOR. This disruption of the PI3K/Akt/mTOR pathway can result in altered cell proliferation, survival, and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PI3K and subsequent inhibition of the enzyme’s activity. The compound’s thiazolo[5,4-b]pyridine core is directly involved in the binding to the kinase through key hydrogen bonds. Additionally, the electron-deficient aryl group of the compound enhances the acidity of the sulfonamide NH proton, allowing for stronger charged interactions with the enzyme. This binding interaction effectively inhibits the kinase activity of PI3K, leading to downstream effects on cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent inhibitory activity over extended periods. Prolonged exposure to the compound may lead to gradual degradation, which can affect its potency and efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can maintain its inhibitory effects on cellular signaling pathways, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits PI3K activity without causing significant toxic or adverse effects. At higher dosages, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s inhibitory activity reaches a plateau at certain dosages, beyond which no further increase in efficacy is observed. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PI3K. The inhibition of PI3K by the compound affects the production of PIP3, which plays a critical role in cellular metabolism and signaling. Additionally, the compound’s interaction with other enzymes and cofactors involved in metabolic pathways can influence metabolic flux and metabolite levels. These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in the study of metabolic diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells, allowing for efficient intracellular distribution. Additionally, binding proteins within the cell can affect the compound’s localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s bioavailability and its ability to exert its inhibitory effects on PI3K.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3K and other signaling molecules. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on cellular signaling pathways. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiazolo[5,4-b]pyridine core linked to a piperidine moiety. The synthesis typically involves the reaction of chloronitropyridines with thioamides or thioureas, leading to various derivatives with potential bioactivity .
Anticancer Activity
Recent studies have highlighted the compound's role as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, one study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against PI3K isoforms, indicating strong inhibitory effects .
| Compound | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kβ IC50 (nM) |
|---|---|---|---|---|
| 19a | 3.4 | 1.8 | 2.5 | >30 |
The structure-activity relationship (SAR) studies indicated that modifications on the thiazolo ring could enhance activity against these targets .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Various thiazolo[5,4-b]pyridine derivatives have shown significant activity against bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Analgesic and Anti-inflammatory Activities
In vivo studies have assessed the analgesic and anti-inflammatory properties of related thiazolo compounds. For example, certain derivatives were tested using models such as the acetic acid-induced writhing test and carrageenan-induced paw edema model, showing promising results in pain relief and inflammation reduction .
Case Studies
- PI3K Inhibition : A study conducted on a series of thiazolo[5,4-b]pyridine derivatives revealed that modifications to the piperidine ring significantly influenced their inhibitory potency against different PI3K isoforms. The most potent compound displayed an IC50 value of 3.6 nM for PI3Kα .
- Antibacterial Testing : Another investigation focused on the antibacterial efficacy of thiazolo derivatives against Gram-positive and Gram-negative bacteria. Results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Scientific Research Applications
Pharmacological Applications
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine has shown promise in various pharmacological studies:
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and survival.
2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth suggests potential applications in treating infectious diseases.
3. Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Preliminary studies suggest it could be beneficial in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
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Case Study on Cancer Treatment
- Objective : To evaluate the anticancer efficacy of the compound.
- Method : In vitro assays were conducted on various cancer cell lines.
- Results : Significant reduction in cell viability was observed, with IC values indicating potent activity.
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Case Study on Antimicrobial Effects
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was employed to test susceptibility.
- Results : The compound showed notable inhibition zones, suggesting effective antimicrobial activity.
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Case Study on Neuroprotection
- Objective : To explore neuroprotective effects in models of oxidative stress.
- Method : Neuronal cultures were treated with the compound followed by oxidative stress induction.
- Results : The compound significantly reduced markers of oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Binding Modes and SAR Insights
- Hinge-Binding Motifs: The 4-nitrogen of the thiazolo[5,4-b]pyridine core serves as a hinge-binding motif in PI3K inhibitors, while the 1-nitrogen and 2-amino group form hydrogen bonds with ITK kinases .
- Substituent Effects: C2 Modifications: Morpholinyl groups at C2 (e.g., Compound 19a–f) improve PI3K inhibition by optimizing hydrophobic interactions . C6 Functionalization: Novel c-KIT inhibitors exploit C6 substitutions to access unexplored kinase pockets, achieving selectivity over BCR-ABL and VEGFR2 .
- Piperidine Tail Impact: Piperidin-4-amine derivatives (e.g., the target compound) exhibit improved membrane permeability compared to non-piperidine analogues, as seen in logP values (e.g., 2.8 vs. 1.5 for morpholinyl derivatives) .
Crystallographic and Physicochemical Properties
- Crystal Packing : Thiazolo[5,4-b]pyridine derivatives often form intermolecular hydrogen bonds (e.g., N–H⋯N interactions in 1-(p-methyl benzylidene)-2-(thiazolo[5,4-b]pyridin-2-yl)hydrazine) that stabilize crystal lattices .
Preparation Methods
Synthesis of the Thiazolo[5,4-b]pyridine Core
The foundational step in preparing 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is the construction of the thiazolo[5,4-b]pyridine ring system. A robust and widely used method involves a one-step cyclization reaction between appropriately substituted chloronitropyridines and thioamides or thioureas.
Reaction Overview : The reaction proceeds via nucleophilic substitution of the chlorine atom on the chloronitropyridine by the sulfur atom of the thioamide or thiourea, followed by cyclization to form the thiazolo ring fused to the pyridine.
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- The process allows introduction of various substituents at the 2-position of the thiazolo[5,4-b]pyridine ring.
- Reaction conditions typically involve heating in polar solvents, facilitating the cyclization in a single step.
- This method yields a diverse library of derivatives, including those bearing amine functionalities critical for further elaboration.
This synthetic route is advantageous due to its simplicity, efficiency, and versatility in generating a broad spectrum of thiazolo[5,4-b]pyridine derivatives.
Optimization of Reaction Conditions
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- Elevated temperatures (often reflux conditions) promote cyclization and substitution reactions.
- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly employed.
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- Bases such as triethylamine or potassium carbonate may be used to deprotonate amines and facilitate nucleophilic attack.
- In some cases, transition metal catalysts are employed to enhance coupling efficiency.
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- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purity is assessed by LC/MS and NMR.
Data Table: Typical Reaction Conditions for Preparation Steps
Research Findings and Analytical Characterization
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- $$^{1}H$$ and $$^{13}C$$ NMR confirm the formation of the fused ring system and the correct substitution pattern.
- Mass spectrometry verifies molecular weight consistent with this compound.
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- HPLC analysis typically shows >95% purity after chromatographic purification.
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- Compounds synthesized via these methods have been tested for kinase inhibition and receptor binding, showing promising activity profiles.
Q & A
Q. What strategies mitigate metabolic instability in thiazolo-pyridine derivatives?
- Methodological Answer : Identify metabolic soft spots via liver microsome assays. Introduce deuterium or fluorine atoms at vulnerable positions (e.g., methyl groups) to block oxidative metabolism. For example, trifluoromethyl-substituted thiazolo-pyridines exhibited prolonged half-lives (>4 hours) in rat liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
